HCV Peptide (257-266)
Description
Structure
2D Structure
Properties
Molecular Formula |
C54H96N18O14 |
|---|---|
Molecular Weight |
1221.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C54H96N18O14/c1-12-29(10)42(72-49(82)39(55)30(11)73)51(84)65-33(16-14-18-62-54(58)59)43(76)64-32(15-13-17-61-53(56)57)44(77)68-36(21-31-23-60-24-63-31)48(81)70-40(27(6)7)50(83)69-37(22-38(74)75)46(79)66-34(19-25(2)3)45(78)67-35(20-26(4)5)47(80)71-41(28(8)9)52(85)86/h23-30,32-37,39-42,73H,12-22,55H2,1-11H3,(H,60,63)(H,64,76)(H,65,84)(H,66,79)(H,67,78)(H,68,77)(H,69,83)(H,70,81)(H,71,80)(H,72,82)(H,74,75)(H,85,86)(H4,56,57,61)(H4,58,59,62)/t29-,30+,32-,33-,34-,35-,36-,37-,39-,40-,41-,42-/m0/s1 |
InChI Key |
JKJOCRQVPYUCPR-AJNZMAQTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Molecular Characterization and Origin of Hcv Peptide 257 266
Derivation from HCV Polyprotein Regions (e.g., E1 protein)
The Hepatitis C Virus genome is a single-stranded RNA molecule that is translated into a large polyprotein precursor. This polyprotein is subsequently cleaved by both host and viral proteases to yield at least ten distinct proteins, which are categorized as either structural or non-structural. nih.gov The structural proteins—Core, E1, and E2—form the physical components of the virus particle. nih.gov
HCV Peptide (257-266) is derived from the Envelope Glycoprotein E1, a structural protein spanning amino acid residues 192 to 383 of the HCV polyprotein. wikipedia.orgoup.com The E1 protein is a type I transmembrane protein that, along with the E2 glycoprotein, is embedded in the lipid envelope of the virion. wikipedia.orgfrontiersin.org These two proteins form a non-covalent heterodimer (E1E2) that is essential for the virus's lifecycle, mediating the initial attachment to host cells and the subsequent fusion of the viral and cellular membranes required for viral entry. wikipedia.orgnih.govnih.gov The specific amino acid sequence for HCV Peptide (257-266) is Threonine-Isoleucine-Arginine-Arginine-Histidine-Valine-Aspartic acid-Leucine-Leucine-Valine, commonly represented by the single-letter code TIRRHVDLLV. sci-hub.rumedchemexpress.com This sequence is located within the E1 ectodomain, in a region proximate to a putative fusion peptide (residues 272-285) that is believed to play a critical role in the membrane fusion process. nih.govnih.gov
| Property | Description |
| Peptide Name | HCV Peptide (257-266) |
| Parent Protein | Envelope Glycoprotein E1 |
| Protein Type | Structural |
| Origin | Hepatitis C Virus (HCV) |
| Amino Acid Position | 257-266 |
| Sequence | TIRRHVDLLV |
Epitopic Nature and Classification within Viral Proteomes
In immunology, an epitope is a specific portion of an antigen that is recognized by the immune system, such as by antibodies or T-cell receptors. Viral proteomes are a rich source of epitopes that can trigger host immune responses. HCV Peptide (257-266) is classified as a linear peptide epitope derived from the E1 envelope protein. sci-hub.ru Such epitopes can be recognized by cytotoxic T lymphocytes (CTLs), a critical component of the cellular immune response against viral infections. wjgnet.com
The immunogenicity of HCV-derived peptides—their ability to provoke an immune response—is a subject of intensive research. Studies investigating HCV Peptide (257-266) have yielded varied results depending on the experimental context, particularly the specific Human Leukocyte Antigen (HLA) type being studied. For instance, some research has indicated that the E1 257-266 peptide displays no or poor binding capacity to the HLA-A2.1 molecule, a common HLA type. nih.govucl.ac.uk This suggests it may not be an effective epitope in individuals with this specific genetic background. However, other studies have utilized this peptide in immunogenicity analyses, indicating its relevance in different contexts or for studying specific types of immune responses. sci-hub.ru The recognition of viral epitopes is a key factor in determining the effectiveness of the immune system's ability to clear the infection. nih.gov
| Feature | Classification |
| Epitope Type | Linear Peptide Epitope |
| Source Antigen | Viral Envelope Glycoprotein E1 |
| Potential Recognition | T-Lymphocyte (T-Cell) Epitope |
| Reported Immunogenicity | Variable; studies report poor binding to HLA-A2.1 while others use it in immunological assays. sci-hub.runih.govucl.ac.uk |
Genetic Variability and Conservation across HCV Genotypes Relevant to Epitope Research
HCV is characterized by a high degree of genetic diversity, and the virus is classified into at least eight major genotypes and numerous subtypes. wikipedia.orgmdpi.com This genetic variability is not uniformly distributed across the viral genome. nih.gov The envelope proteins, E1 and E2, are among the more variable regions of the HCV proteome. mdpi.com This high variability is a significant challenge for the host immune system and for the development of a broadly effective vaccine, as changes in epitope sequences can allow the virus to evade immune recognition—a phenomenon known as immune escape. wjgnet.comresearchgate.net
Research into the E1 gene has shown that sequence identity between different HCV genotypes can range from 53.5% to 78.6% at the nucleotide level and 49.0% to 82.8% at the amino acid level. pnas.org In contrast, isolates within the same genotype show much higher identity, typically in the range of 88.0% to 99.1% (nucleotide) and 89.1% to 98.4% (amino acid). pnas.org This inherent variability in the E1 protein means that the sequence of epitopes like HCV Peptide (257-266) may differ between viral genotypes. Such variations can alter the epitope's ability to bind to HLA molecules and be recognized by T-cells, thereby impacting the effectiveness of the immune response in different individuals infected with different HCV strains. Therefore, understanding the conservation of this peptide region across genotypes is crucial for epitope-based research, particularly for designing vaccines or immunotherapies intended to be effective against multiple HCV genotypes. nih.govmdpi.com
| HCV Genomes | Amino Acid Sequence Identity (%) | Nucleotide Sequence Identity (%) |
| Between Different Genotypes | 49.0 - 82.8% | 53.5 - 78.6% |
| Within the Same Genotype | 89.1 - 98.4% | 88.0 - 99.1% |
Antigen Presentation and Major Histocompatibility Complex Mhc Interaction Studies
MHC Class I Restriction and Peptide Binding Characteristics
The ability of a peptide to be presented by an MHC class I molecule is highly dependent on its sequence and the specific polymorphic nature of the MHC allele. Extensive research has been conducted to identify which HCV-derived peptides can bind to common Human Leukocyte Antigen (HLA) types, the human version of MHC.
The HLA-A2.1 allele is one of the most common and well-studied class I molecules. jci.org Consequently, many studies searching for potential HCV T-cell epitopes have focused on peptides that contain the HLA-A2.1 binding motif. jci.orgoup.com The HCV E1 peptide (257-266) has been evaluated in this context to determine its capacity to bind to the HLA-A2.1 molecule. nih.gov
The affinity and stability of the peptide-MHC complex are crucial factors for eliciting a robust T-cell response. High-affinity binding and a stable complex ensure that the peptide is displayed on the cell surface for a sufficient duration to be recognized by CTLs. universiteitleiden.nl The binding affinity of HCV peptides to HLA-A2.1 has been quantified using competition-based assays, where the peptide's ability to inhibit the binding of a known high-affinity radiolabeled peptide is measured. nih.gov In such assays, HCV Peptide (257-266) demonstrated a lack of significant binding affinity. nih.gov Because the peptide does not form a stable complex with the HLA-A2.1 molecule, its dissociation rate and stability could not be established.
While many peptides from the HCV polyprotein have been identified as binders to various HLA alleles, not all potential peptides are effective. Research categorizing a panel of 22 HLA-A2 epitopes based on their binding capacity to recombinant HLA-A2.1 molecules found that the E1 257-266 peptide displayed no binding capacity. nih.gov This places it in a category of peptides that are not presented by this common HLA allele and are therefore unlikely to be CTL epitopes in HLA-A2.1-positive individuals. nih.gov
| Binding Classification | Percent Inhibition in Competition Assay | Example Peptides | HCV Peptide (257-266) Classification |
|---|---|---|---|
| High Binders | 55-100% | C35-44, NS3 1406-1415, NS5B 2727-2735 | Non-Binder |
| Low Binders | 30-37% | E2 401-411, NS4B 1769-1777, NS5A 2221-2231 | |
| Very Low Binders | 16-18% | E1 363-372, NS3 1073-1081 | |
| Non-Binders | No Inhibition | E1 257-266 |
This table is based on data from comparative vaccine studies that evaluated the binding capacity of 22 different HCV-derived peptides to purified recombinant HLA-A2.1 molecules. nih.gov
Antigen Processing Pathways and Their Influence on Epitope Presentation
The generation of a specific T-cell epitope is a multi-step process that begins with the degradation of the source protein. The efficiency of each step in the antigen processing pathway influences the quantity of a given peptide that is ultimately presented on the cell surface. plos.org
For intracellular proteins like those from HCV, the primary mechanism for generating peptide fragments for MHC class I presentation is the proteasome. jci.org The HCV core protein, which is upstream of the E1 protein in the viral polyprotein, undergoes proteasomal degradation through two distinct mechanisms: a conventional ubiquitin-dependent pathway and a ubiquitin-independent pathway. nih.gov The latter involves the proteasome activator PA28γ, which binds to the core protein and facilitates its degradation. nih.govnih.govoncohemakey.com This degradation of the viral polyprotein by the 20S proteasome generates a diverse pool of peptides. asm.org These peptides may then be further trimmed by cytosolic aminopeptidases to the optimal length of 8-10 amino acids for MHC class I binding. The fact that HCV peptide (257-266) is not presented could be due to it being destroyed during proteasomal processing or its inherent inability to bind the MHC molecule after being generated.
Peptides generated in the cytosol must be transported into the endoplasmic reticulum to be loaded onto nascent MHC class I molecules. oup.com This crucial step is mediated by the Transporter associated with Antigen Processing (TAP), a heterodimeric complex that actively pumps peptides across the ER membrane. oup.comdiva-portal.org The TAP transporter has its own peptide-binding specificities, and the efficiency of transport can vary between different peptides. The normal, robust influx of TAP-transported peptides into the ER can create a competitive environment that acts as a barrier to peptides generated through alternative pathways or those with low affinity for the transporter. nih.gov
Cross-Presentation Mechanisms by Antigen Presenting Cells (APCs)
Cross-presentation is a critical process whereby professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), capture, process, and present extracellular antigens on their Major Histocompatibility Complex (MHC) class I molecules to activate cytotoxic T lymphocytes (CTLs). This pathway is vital for generating CD8+ T-cell responses against viruses, like Hepatitis C Virus (HCV), that may not directly infect APCs. The expression of HCV structural proteins, including core and E1, in DCs has been shown to impair their maturation and ability to prime T-cell responses in vitro and in vivo. nih.gov This suggests that HCV may have evolved mechanisms to interfere with the antigen presentation machinery of APCs, potentially affecting the cross-presentation of its own epitopes. nih.govnih.gov
While the general mechanisms of cross-presentation involving viral antigens are understood to involve pathways like the cytosolic pathway (requiring antigen translocation from endosomes to the cytosol for proteasomal degradation) and the vacuolar pathway (involving proteolysis within endo-lysosomal compartments), specific research detailing the precise cross-presentation pathway for the HCV E1 peptide (257-266) is not available in the reviewed literature. nih.govfrontiersin.org Studies using HCV-like particles (HCV-LPs) have demonstrated that they can be taken up by DCs, leading to the activation of CD4+ T cells and efficient cross-presentation of core-derived antigens to CD8+ T cells. iozk.de However, this work did not specifically investigate the E1 (257-266) peptide. The immunogenicity of HCV peptides can be altered by the mode of antigen delivery; for instance, coupling peptides to liposomes has been shown to enhance cross-presentation by APCs. nih.gov
Despite its identification as a potential T-cell epitope, research focusing on the specific mechanisms by which APCs internalize, process, and cross-present the E1 (257-266) peptide is lacking.
Structural Basis of Peptide-MHC Interactions and T-cell Receptor (TCR) Engagement
The interaction between a peptide antigen and an MHC molecule, and the subsequent recognition of this complex by a T-cell receptor (TCR), form the structural basis of T-cell-mediated immunity. For the HCV E1 (257-266) peptide, there is a notable absence of specific high-resolution structural data, such as X-ray crystallography or NMR spectroscopy, that would define its conformation when bound to an MHC class I molecule.
The peptide identified as HCV E1 (257-266) has been described with slight sequence variations in the literature, likely reflecting different HCV strains. It is recognized as an HLA-A2 restricted epitope. nih.govsci-hub.ruoup.com However, its capacity to bind HLA-A2.1 molecules has been a subject of conflicting findings. One study employing a competition-based assay with recombinant HLA-A2.1 molecules reported that the E1 (257-266) peptide displayed no binding capacity. nih.gov In contrast, other studies have successfully used this peptide to stimulate T-cell responses, implying sufficient binding for T-cell recognition. sci-hub.ruoup.com For example, responses to this peptide were detected in patients with acute HCV who subsequently cleared the infection. oup.com
The following tables summarize the reported sequences for the HCV E1 (257-266) peptide and the conflicting findings regarding its immunogenicity and MHC binding.
Table 1: Reported Sequences for HCV Peptide (257-266)
| Sequence | Reported Origin/Study Context |
|---|---|
| QLRRHIDLLV | Listed as an HLA-A2 epitope in a comprehensive analysis of CD8+ T-cell responses. nih.gov |
Table 2: Research Findings on HCV E1 (257-266) Peptide Immunogenicity and MHC Binding
| Finding | Method | Study Focus | Reference |
|---|---|---|---|
| No Binding Capacity | Competitive binding assay with radiolabeled standard peptide and recombinant HLA-A2.1 molecules. | Evaluation of HLA-A2 binding capacity of 22 known HCV epitopes. | nih.gov |
| T-Cell Response Detected | ELISPOT assay measuring IFN-γ production from patient PBMCs stimulated with the peptide. | Analysis of CD8+ T-cell responses in patients with acute HCV infection. | oup.com |
| CTL Lysis Induced | Chromium release assay to measure cytotoxic T lymphocyte (CTL) activity. | Assessment of immunogenicity of MVA vectors expressing HCV E1 and E2 glycoproteins. | sci-hub.ru |
Cellular Immune Responses Elicited by Hcv Peptide 257 266 in Research Models
CD8+ T-Lymphocyte (CTL) Responses
The response of CD8+ cytotoxic T-lymphocytes (CTLs) is a critical component of the adaptive immune defense against viral infections, responsible for identifying and eliminating infected cells. Research into the CTL response against the HCV E1 peptide (257-266) has yielded specific insights into its immunogenic potential.
The primary function of CTLs is to directly kill virus-infected cells. The capacity of the HCV peptide (257-266) to induce such a cytotoxic response has been evaluated in preclinical models. In a study utilizing HLA-A2.1 transgenic mice, the ability of various modified vaccinia Ankara (MVA) vectors expressing HCV glycoproteins to induce CTL proliferation was assessed. Splenocytes from immunized mice were tested for their ability to lyse target cells pulsed with the E1 peptide (257-266), sequence TIRRHVDLLV.
The results indicated that this peptide is a poor inducer of cytotoxic activity. No significant CTL activity was detected against target cells presenting the TIRRHVDLLV peptide. sci-hub.ru In two separate groups of mice immunized with different MVA constructs (vvIV306 and vvIV316), only one out of six mice in each group developed a CTL response, a rate considered not significant. sci-hub.ru This contrasts sharply with other HCV peptides, such as the E2-derived peptide RLW (aa 614-622), which induced a significant cytotoxic response in the majority of mice under the same experimental conditions. sci-hub.ru
Table 1: CTL Activity Induced by HCV E1 Peptide (257-266) in HLA-A2.1 Transgenic Mice
This interactive table summarizes the cytotoxic T-lymphocyte (CTL) response against the E1 peptide (257-266) compared to an E2 peptide after immunization with different viral vectors.
| Immunizing Vector | Peptide Target | Sequence | Responding Mice / Total Mice | Specific Lysis (%) (Representative Data) |
|---|---|---|---|---|
| vvIV306 | E1 (257-266) | TIRRHVDLLV | 1 / 6 | Not Significant |
| vvIV316 | E1 (257-266) | TIRRHVDLLV | 1 / 6 | Not Significant |
| vvIV257 | E2 (614-622) | RLWHYPCTI | 5 / 6 | 33 |
Data sourced from Schuster C, et al., 2005. sci-hub.ru
Interferon-gamma (IFN-γ) is a key cytokine produced by activated CTLs that exerts potent antiviral effects. While mouse models suggest low immunogenicity for peptide 257-266, studies in human patients present a more nuanced picture.
In a study of patients with acute hepatitis C, IFN-γ production by CD8+ T cells was measured using an ELISPOT assay following stimulation with a panel of HCV peptides. oup.com A significant CD8+ T cell response to the E1 (257-266) peptide was observed in a subset of HLA-A2 positive patients who experienced a self-limited course of disease, meaning they successfully cleared the virus. oup.com Specifically, during the first six months after the onset of disease, 3 out of 5 of these patients showed a response to the peptide. oup.com However, this responsiveness appeared to be transient, as follow-up testing between 6 and 12 months later showed that only 1 out of 4 of these patients still had detectable IFN-γ-producing cells. oup.com In contrast, no responses to this peptide were detected in patients who progressed to chronic infection. oup.com
This suggests that while the E1 (257-266) epitope may not be a dominant target, it can contribute to the broad, multi-specific T-cell response associated with viral clearance in acute HCV infection. The cytokine profile beyond IFN-γ for this specific peptide has not been extensively detailed in the literature.
Table 2: Frequency of IFN-γ CD8+ T-Cell Response to E1 (257-266) in Acute HCV Patients
This interactive table shows the number of HLA-A2+ patients with different disease outcomes who mounted a detectable IFN-γ response to the E1 (257-266) peptide.
| Patient Group (Course of Disease) | Time After Onset | Responding Patients / Total Patients |
|---|---|---|
| Self-limited | 0-6 months | 3 / 5 |
| Self-limited | 6-12 months | 1 / 4 |
Data sourced from Grüner NH, et al., 2000. oup.com
The T-cell receptor (TCR) repertoire encompasses the vast diversity of TCRs capable of recognizing specific peptide-MHC complexes. The diversity of the TCR repertoire directed against a viral epitope can influence the effectiveness and durability of the immune response. nih.gov Detailed characterization of the TCR Vβ gene repertoire has been performed for immunodominant HCV determinants to understand why some responses lead to viral clearance while others result in immune escape. nih.govnih.gov
However, for the HCV E1 peptide (257-266), specific analyses of the TCR repertoire are not extensively documented in the reviewed scientific literature. This is likely a consequence of its subdominant nature and low frequency of response, which makes the isolation and characterization of specific T-cell clones challenging. sci-hub.runih.gov
CD4+ T-Lymphocyte Responses and Helper Functions
CD4+ T-helper cells are essential for orchestrating an effective adaptive immune response, including the activation and maintenance of CD8+ CTLs and B cells. nih.govfrontiersin.org A vigorous, multi-specific, and sustained CD4+ T-cell response is strongly associated with spontaneous clearance of HCV. nih.govnih.gov These cells provide critical help for CTLs through cytokine production and the activation of antigen-presenting cells. frontiersin.org
Breadth and Hierarchy of Epitope-Specific Immune Responses in Pre-clinical Models
The immune system typically mounts a response against multiple viral epitopes, but these responses are not uniform. A hierarchy is established where certain epitopes, termed immunodominant, elicit strong responses in most individuals with a given HLA type, while others, known as subdominant, induce weaker and less frequent responses.
Research in preclinical models has clearly positioned the HCV E1 peptide (257-266) as a subdominant or even non-immunogenic epitope, particularly in the context of the common HLA-A2.1 allele. A key step in T-cell activation is the binding of a peptide to an MHC molecule. A comprehensive study evaluated 22 different HLA-A2-restricted HCV epitopes for their ability to bind to purified recombinant HLA-A2.1 molecules. nih.govasm.org
In this analysis, the E1 (257-266) peptide demonstrated zero capacity to bind to the HLA-A2.1 molecules in a competition-based assay. nih.govasm.org This lack of binding provides a molecular basis for its poor immunogenicity in HLA-A2.1 transgenic mice. While other peptides were classified as high, low, or very low binders, the E1 (257-266) peptide failed to show any measurable interaction, placing it at the bottom of the immunodominance hierarchy for this allele. nih.gov
Table 3: In Vitro HLA-A2.1 Binding Capacity of Selected HCV Peptides
This interactive table compares the binding affinity of the E1 (257-266) peptide to HLA-A2.1 molecules against other HCV epitopes.
| Gene | Residue (aa) | Epitope Sequence | Binding (% Inhibition) | Binding Classification |
|---|---|---|---|---|
| E2 | 614-622 | RLWHYPCTV | 90-100 | High |
| NS5B | 2727-2735 | ALYDVVTKL | 90-100 | High |
| Core | 132-140 | DLMGYIPLV | 71 | High |
| NS3 | 1073-1081 | CINGVCWTV | 18 | Very Low |
| E1 | 257-266 | TIRRHVDLLV | 0 | No Binding |
Data sourced from A-M. C, et al., 2002. nih.govasm.org
Polyclonal and Oligoclonal T-cell Response Development
The development of either a polyclonal or an oligoclonal T-cell response is a critical determinant in the outcome of Hepatitis C Virus (HCV) infection. A vigorous, broadly directed, and polyclonal T-cell response, targeting multiple viral epitopes, is strongly associated with spontaneous viral clearance. asm.orgfrontiersin.org Conversely, chronic HCV infection is often characterized by a weak, narrowly focused, or oligoclonal T-cell response. frontiersin.org An oligoclonal response, which involves a limited repertoire of T-cell receptors (TCRs), can be less effective at controlling the virus and may facilitate viral escape through the selection of mutant epitopes. researchgate.net
Research into the specific cellular immune responses elicited by the HCV E1 envelope protein peptide (257-266) has been conducted primarily in the context of screening for immunogenic epitopes. The findings from these studies have significant implications for understanding its role in stimulating either a polyclonal or oligoclonal response.
Detailed investigation in research models, particularly using HLA-A2.1-transgenic mice, has shown that the E1 peptide (257-266) is poorly immunogenic. In a comparative study of various HCV-derived peptides, the E1 (257-266) peptide demonstrated no significant binding capacity to HLA-A2.1 molecules. asm.orgnih.gov This lack of binding is a primary reason for its inability to induce a robust T-cell response, as peptide presentation by HLA molecules is a prerequisite for T-cell activation. nih.gov
The poor immunogenicity suggests that the E1 (257-266) peptide is not a dominant epitope, at least in the context of the HLA-A2.1 allele. Consequently, it is unlikely to be a significant driver in the development of a strong, protective polyclonal T-cell response. While T-cell responses in vivo can be polyclonal or oligoclonal, the weak nature of the response to this specific peptide means that detailed analyses of its clonality are largely absent from the scientific literature. aai.org The focus of T-cell repertoire analysis has instead been on immunodominant epitopes that elicit strong and functionally relevant T-cell expansions.
The table below summarizes key research findings regarding the immunogenicity of the HCV E1 peptide (257-266), which informs our understanding of its potential to induce polyclonal or oligoclonal T-cell responses.
| Peptide Investigated | Research Model | Key Findings | Implication for T-cell Response | Reference |
|---|---|---|---|---|
| E1 257-266 | HLA-A2.1-Transgenic Mice | Displayed no binding capacity to HLA-A2.1 molecules in in vitro binding assays. | Unlikely to be presented to T-cells, thus preventing the initiation of a significant response. | asm.orgnih.gov |
| E1 257-266 (TIRRHVDLLV) | HLA-A2.1-Transgenic Mice | Used as a potential epitope in an ELISPOT assay to quantify IFN-γ releasing cells following immunization with modified vaccinia Ankara vectors. | While included in screening, specific results for this peptide were not highlighted, suggesting it was not a strong inducer of IFN-γ compared to other epitopes. | sci-hub.ru |
| E1 257-266 | General HCV CTL Epitope Screening | Listed as a potential HLA-A2.1 binding motif in a comprehensive panel of HCV-derived peptides used to stimulate peripheral blood mononuclear cells from patients. | Identified as a potential epitope based on motif, but not reported as one of the nine immunogenic peptides confirmed in the study. jci.org | jci.org |
Role in Hcv Immune Evasion and Viral Persistence Mechanisms Mechanistic Research
Impact of Epitope Sequence Variability on Immune Recognition
A defining characteristic of HCV is its high genetic variability, driven by a high replication rate and an error-prone RNA-dependent RNA polymerase that lacks proofreading capability. nih.govelsevier.esmdpi.com This results in the circulation of a diverse population of related but distinct viral variants, known as quasispecies, within an infected individual. mdpi.com This genetic diversity is a primary mechanism for immune evasion, as it allows the virus to constantly change its antigenic profile. mdpi.comfrontiersin.org
Sequence analysis of the NS3 protein region in patients with chronic infection has revealed extensive variation, favoring a model of Darwinian selection where mutations that allow the virus to evade the immune response are positively selected. nih.gov The constant evolution of viral epitopes can hinder effective recognition by the host's T-cells. nih.govnih.gov While many regions of the HCV genome are subject to this high rate of mutation, some studies have suggested that the specific T-helper cell epitope within NS3 (257-266) may be located in a more conserved region, potentially limiting the influence of viral mutations on its recognition by the immune system. karger.com This suggests a complex interplay where both viral evolution and the conservation of functionally critical regions dictate the landscape of immune recognition.
Mechanisms of Viral Escape from Host T-cell Surveillance
The primary mechanism by which HCV escapes T-cell surveillance is the selection of mutations within or flanking targeted epitopes. nih.govnih.govias.ac.in These mutations, often referred to as escape mutations, are a hallmark of persistent infection and occur significantly more often within T-cell epitopes compared to other regions of the viral genome. nih.gov The emergence of these variants allows the virus to avoid elimination by cytotoxic T lymphocytes (CTLs), a critical component of the antiviral immune response. nih.gov
Several distinct mechanisms underlie this process of T-cell escape:
Altered MHC Binding: Amino acid substitutions at anchor positions within the epitope can impair or completely prevent the peptide from binding to the Major Histocompatibility Complex (MHC) class I molecule on the surface of infected cells. frontiersin.orgmdpi.com Without proper presentation, the epitope is invisible to circulating CTLs.
Impaired T-Cell Receptor (TCR) Recognition: Mutations can occur at residues that are critical for the interaction between the peptide-MHC complex and the T-cell receptor. mdpi.comnih.gov Even if the peptide is successfully presented by the MHC molecule, these changes can weaken or abolish TCR binding, thereby preventing T-cell activation and effector function. nih.govnih.gov This can lead to the exploitation of "holes" in the T-cell repertoire, where the host lacks T-cells capable of recognizing the new, mutated epitope. nih.gov
Defective Antigen Processing: Substitutions in the regions flanking the epitope can interfere with the proper cleavage of the viral polyprotein by the proteasome. frontiersin.orgmdpi.com This can prevent the generation of the correct epitope, leading to a failure of its presentation on the cell surface. frontiersin.org
The interplay between the strength of the T-cell response and the emergence of these escape variants is a critical determinant in the outcome of an acute HCV infection. frontiersin.org In infections that become chronic, a decline in CTL responses is often correlated with the appearance of mutations within their targeted epitopes. nih.gov
| Mechanism of Escape | Description | Impact on Immune Recognition |
| Altered MHC Binding | Mutations at anchor residues reduce the binding affinity of the peptide to the MHC molecule. | Prevents stable presentation of the viral epitope on the infected cell surface. |
| Impaired TCR Recognition | Substitutions at TCR contact residues alter the conformation of the presented peptide. | Weakens or abolishes the interaction with specific T-cell receptors, preventing T-cell activation. |
| Antigen Processing Defects | Mutations in flanking regions interfere with proteasomal cleavage of the viral polyprotein. | Prevents the generation of the correct epitope for MHC loading and presentation. |
Modulation of Host Immune Signaling Pathways by HCV
Beyond mutational escape, HCV employs direct biochemical strategies to dismantle the host's innate immune defenses, with the NS3 protein playing a central role. mdpi.com The NS3 protein functions in a complex with a viral cofactor, NS4A, to form a potent serine protease. nih.govuniprot.org This NS3/4A protease complex is a key tool for immune evasion, as it targets and cleaves critical host adaptor proteins involved in antiviral signaling. nih.govmdpi.com
Specifically, the NS3/4A protease has been shown to cleave TRIF (Toll-IL-1 receptor domain-containing adapter-inducing interferon-β) and MAVS (Mitochondrial Antiviral-Signaling protein). uniprot.orgnih.gov These proteins are essential for signaling pathways initiated by Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs), which are cellular sensors that detect viral RNA. nih.gov By cleaving TRIF and MAVS, the NS3/4A protease effectively severs the communication line that leads to the activation of key transcription factors, including IRF-3 (Interferon Regulatory Factor 3) and NF-κB (Nuclear Factor kappa B). uniprot.orgnih.gov The inactivation of these factors prevents the production of type I interferons (IFNs) and other inflammatory cytokines, which are crucial for establishing an antiviral state in the host and orchestrating a broader immune response. nih.gov This disruption of innate immune signaling within the infected cell is a powerful mechanism that contributes to viral persistence. nih.gov
Methodological Approaches and Research Tools Utilizing Hcv Peptide 257 266
In Vitro Immunological Assays for Peptide Characterization
A cornerstone of peptide research involves in vitro assays that allow for the controlled analysis of immune responses. These assays are critical for dissecting the specific interactions between the peptide, major histocompatibility complex (MHC) molecules, and T-cells.
Enzyme-Linked Immunospot (ELISPOT) and Intracellular Cytokine Staining (ICS) are two powerful techniques used to quantify T-cell responses to specific epitopes. The ELISPOT assay is highly sensitive for detecting cytokine-secreting cells at a single-cell level. nih.govspringernature.com For instance, it has been used to measure the frequency of interferon-gamma (IFN-γ) producing T-cells in response to a panel of HCV peptides, including those from the E1 region. nih.govnih.gov Studies have shown that the number of specific IFN-γ producing T-cells can range widely, and some of the highest frequencies are detected for peptides that are high binders to MHC molecules. nih.gov The ELISPOT assay can be used with pools of overlapping peptides to screen for responses across entire viral proteins. springernature.com
Intracellular Cytokine Staining (ICS) coupled with flow cytometry provides a multiparametric analysis of T-cell function. nih.govucl.ac.uk This method allows for the simultaneous identification of the phenotype of the responding T-cells (e.g., CD4+ or CD8+) and the profile of cytokines they produce (e.g., IFN-γ, TNF-α, IL-2). ucl.ac.ukresearchgate.net ICS has been employed to assess the functionality of vaccine-induced T-cell responses, revealing the presence of plurifunctional CD4+ and CD8+ T-cells that can secrete multiple cytokines upon stimulation with HCV peptides. ucl.ac.uk The results from ELISPOT and ICS often correlate well in terms of the magnitude of the detected responses. nih.gov
| Assay | Principle | Application in HCV Peptide Research | Key Findings |
| ELISPOT | Detects cytokine secretion from individual cells, forming "spots" corresponding to single positive cells. nih.govspringernature.com | Quantifies the frequency of IFN-γ producing T-cells in response to HCV peptides. nih.govnih.gov | Frequencies of specific IFN-γ producing T-cells can be high for strong MHC-binding peptides. nih.gov |
| ICS | Uses flow cytometry to detect intracellular cytokines within specific T-cell subsets. nih.govucl.ac.uk | Characterizes the phenotype and function of T-cells responding to HCV peptides. ucl.ac.ukresearchgate.net | Identifies plurifunctional CD4+ and CD8+ T-cells producing multiple cytokines. ucl.ac.uk |
MHC-peptide tetramers are fluorescently labeled reagents that can directly stain and quantify epitope-specific T-cells, regardless of their functional state. mblbio.comimmunaware.com These reagents consist of four identical MHC-peptide complexes linked to a fluorochrome, which provides the avidity needed for stable binding to the T-cell receptor (TCR). mblbio.com This technology has been instrumental in visualizing and enumerating HCV-specific T-cells directly from clinical samples. nih.govasm.org
Studies comparing tetramer analysis with functional assays like ELISPOT have shown a good correlation in detecting and quantifying T-cell responses. nih.gov Tetramer staining can confirm the specificity of T-cells identified by functional assays and has been used to track the dynamics of HCV-specific T-cell populations during infection. nih.govasm.org While powerful, tetramer analysis is limited to known epitopes and specific MHC alleles for which tetramers have been constructed. nih.gov
The ability of a peptide to bind to an MHC molecule is a critical prerequisite for its recognition by T-cells. Competitive peptide-MHC binding assays are used to determine the binding affinity of a given peptide. In these assays, a labeled reference peptide with known high affinity for a specific MHC allele is incubated with purified recombinant MHC molecules in the presence of varying concentrations of the unlabeled test peptide. nih.gov The ability of the test peptide to inhibit the binding of the labeled reference peptide is measured, providing a quantitative assessment of its binding capacity. nih.govasm.org
Research has shown that HCV peptides can be classified into high, low, and very low binders based on their percentage of inhibition in these assays. nih.govasm.org Notably, some studies have reported that the HCV E1 257-266 peptide displayed no binding capacity to HLA-A2.1 molecules in such competitive assays. nih.govasm.orgasm.org This lack of binding could explain the subdominant nature of the immune response to this particular peptide. asm.org
| Assay Type | Description | Finding for HCV Peptide (257-266) |
| Competitive Peptide-MHC Binding Assay | Measures the ability of an unlabeled peptide to compete with a labeled reference peptide for binding to a specific MHC molecule. nih.gov | Showed no binding capacity to HLA-A2.1 molecules in some studies. nih.govasm.orgasm.org |
In Vivo Pre-clinical Animal Models in Immunological Studies (e.g., Transgenic Mice)
Due to the narrow host range of HCV, which naturally infects only humans and chimpanzees, the development of small animal models has been crucial for in vivo immunological studies. engineering.org.cnmdpi.com Transgenic mice expressing human HLA molecules, such as HLA-A2.1, have been particularly valuable for studying the immunogenicity of HCV epitopes in a controlled setting. nih.govasm.orgasm.org These mice allow for the assessment of vaccine candidates and the characterization of T-cell responses to specific HCV peptides. asm.orgasm.org
Studies using HLA-A2.1 transgenic mice have analyzed the immunogenicity of a wide range of HCV epitopes, including those from the E1 protein. asm.org By immunizing these mice with peptides, DNA vaccines, or recombinant adenoviruses, researchers can evaluate the induction of specific cytotoxic T-lymphocytes and IFN-γ-producing cells. asm.org These models have revealed that immunogenic epitopes can be clustered in specific antigens and that vaccination strategies can influence the dominance of the T-cell response. asm.org For instance, while the E1 257-266 peptide was considered subdominant, these in vivo models provide a platform to explore strategies to enhance its immunogenicity. asm.org Furthermore, transgenic mice expressing HCV proteins, such as the core protein, have been instrumental in studying the pathogenesis of HCV-related liver disease. engineering.org.cnmdpi.com
Computational and Immunoinformatics Approaches for Peptide Research
Computational and immunoinformatics tools have become indispensable in modern immunology research, accelerating the identification and characterization of T-cell epitopes. plos.orgcelljournal.org These approaches leverage large datasets of known epitopes and machine learning algorithms to predict the immunological potential of peptide sequences. plos.org
A variety of algorithms have been developed to predict which peptides within a viral proteome are likely to bind to specific MHC class I and class II molecules. nih.gov These prediction tools, such as SYFPEITHI, NetMHCpan, and the Immune Epitope Database and Analysis Resource (IEDB), analyze peptide sequences for motifs that are favorable for binding to particular HLA alleles. nih.govplos.org Some algorithms also predict proteasomal cleavage sites, which is another important step in the antigen processing pathway. nih.gov
These in silico predictions are a critical first step in identifying potential T-cell epitopes, but they require experimental validation. nih.gov Studies often combine several prediction algorithms to identify the most promising candidates, which are then synthesized and tested in vitro using methods like MHC binding assays and T-cell stimulation assays. nih.govnih.gov While these algorithms are powerful, their accuracy can vary, and they may not always capture the full biological complexity of antigen presentation and T-cell recognition. plos.org The combination of in silico prediction with experimental validation provides a robust pipeline for epitope discovery and characterization in HCV research. nih.gov
Peptide Synthesis and Advanced Delivery Systems for Research Applications
The use of HCV Peptide (257-266) in research is dependent on its availability and effective delivery to immune cells. medchemexpress.commedchemexpress.com Synthetic peptides for research are typically produced using automated solid-phase peptide synthesis (SPPS), which allows for the creation of high-purity peptides with specific sequences. jpt.com Once synthesized and purified, often via High-Performance Liquid Chromatography (HPLC), these peptides are used in various immunological assays and research models. jpt.com However, peptides alone often have poor immunogenicity and stability in vivo, necessitating the use of advanced delivery and adjuvant systems. acs.orgmdpi.com
Liposomal Formulations in Immunological Studies
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate or display antigens, making them a versatile platform for vaccine delivery. frontiersin.orgwipo.int They can protect the peptide from degradation, increase its uptake by antigen-presenting cells (APCs), and act as an adjuvant to enhance the immune response. frontiersin.org
In the context of HCV, liposomal formulations have been shown to be highly effective. A study using a liposome-based vaccine carrying an HCV core antigen demonstrated a significantly higher proliferation of splenocytes and increased production of Interferon-gamma (IFN-γ) in immunized mice compared to mice receiving the antigen alone or with a conventional adjuvant. nih.gov This suggests that liposomal delivery effectively promotes a robust cellular immune response, which is crucial for controlling HCV infection. nih.gov Other research has also found that coupling HCV-derived peptides to the surface of liposomes can confer complete protection in immunized mice and establish long-term memory. mdpi.com Cationic liposomes, in particular, have been used in formulations containing a mixture of HCV peptides to induce broad CD4+ and CD8+ T-cell responses in animal models. acs.org
Adjuvant Systems and Immunization Regimens in Research Models
To elicit a strong and specific immune response, peptide vaccines almost always require an adjuvant. acs.org Adjuvants are substances that boost the immune system's response to an antigen. The choice of adjuvant and the immunization schedule are critical for directing the type and magnitude of the T-cell response.
Several adjuvant systems and immunization regimens have been explored in research models using HCV peptides:
Freund's Adjuvant: In one study, mice were immunized with an HCV peptide mixed with a T-helper peptide (from HBV-Core) and emulsified in Incomplete Freund's Adjuvant (IFA). nih.gov The regimen consisted of two injections administered at a two-week interval. nih.gov This approach successfully induced specific IFN-γ secreting T-cells. nih.gov In other studies, Complete Freund's Adjuvant (CFA) has been used as a positive control to compare the efficacy of novel formulations like liposomes. nih.gov
Poly-L-arginine: The synthetic peptide vaccine IC41, which includes several HCV T-cell epitopes, utilizes poly-L-arginine as a Th1/Tc1-polarizing adjuvant. acs.org A clinical study of this vaccine involved a regimen of six vaccinations to induce HCV-specific T-cell responses in patients with chronic hepatitis C. acs.org
Prime-Boost Strategies: More complex regimens involve "prime-boost" strategies, where the immune system is first primed with one type of vaccine (e.g., a DNA vaccine) and then boosted with another (e.g., a recombinant adenovirus vector). nih.govucl.ac.uk This approach has been shown to augment the immunogenicity of even subdominant HCV epitopes. nih.gov
These varied approaches demonstrate that the immunogenicity of a peptide like HCV (257-266) is not intrinsic but is heavily influenced by the formulation and immunization strategy employed in research settings.
Table 2: Examples of Adjuvant Systems and Immunization Regimens for HCV Peptides
| Adjuvant System | Helper Component/Vector | Immunization Regimen | Research Model | Outcome |
| Incomplete Freund's Adjuvant (IFA) | HBV-Core T-helper peptide | Two injections at a 2-week interval. nih.gov | HLA-A2.1-transgenic mice | Detection of peptide-specific IFN-γ producing T-cells. nih.gov |
| Liposomes (Cationic) | Mixture of 62 peptides spanning NS3 protein | Not specified | Mice | Induced broad CD4+ and CD8+ T-cell responses. acs.org |
| Poly-L-arginine | Part of IC41 vaccine (7 HCV epitopes) | Six vaccinations. acs.org | Human clinical trial | Induced T-cell proliferation and IFN-γ responses in patients. acs.org |
| DNA / Adenovirus | DNA prime, Recombinant Adenovirus boost | Not specified | HLA-A2.1-transgenic mice | Augmented immunogenicity of subdominant epitopes. nih.gov |
Broader Implications for Immunogen Design and Pre Clinical Immunotherapeutic Strategies
Contributions to Epitope-Based Immunogen Design for Viral Pathogens
The study of HCV Peptide (257-266) and other viral epitopes has significantly informed the field of immunogen design, particularly for pathogens that exhibit high genetic diversity. The core principle of epitope-based vaccines is to focus the immune response on conserved regions of viral proteins that are critical for function and less susceptible to mutational escape. mdpi.comdovepress.com This strategy aims to elicit a more targeted and potentially more effective immune response compared to using whole or attenuated viruses. mdpi.com
Research into HCV has highlighted the importance of selecting epitopes that can induce both B-cell and T-cell responses. mdpi.com Synthetic peptide-based vaccines, which can be designed to include specific, highly conserved amino acid sequences, represent a promising approach. mdpi.com For instance, studies have explored the use of synthetic peptides derived from the HCV E1E2 glycoproteins to elicit neutralizing antibodies. mdpi.com The design of these immunogens often involves stabilizing the conformation of the epitope to mimic its structure within the native viral protein, which can be achieved through techniques like cyclization. mdpi.comnih.gov
The development of multi-epitope vaccines is another key advancement. plos.orgmdpi.com These constructs link multiple epitopes, sometimes from different viral proteins, to stimulate a broad and robust immune response. plos.orgmdpi.com Computational and immunoinformatics tools have become indispensable in identifying and selecting the most promising epitopes for inclusion in such vaccines. plos.orgfrontiersin.org These methods can predict the antigenicity and immunogenicity of peptides, their binding affinity to MHC molecules, and their potential to elicit cytotoxic T-lymphocyte (CTL) responses. plos.orgfrontiersin.org
However, challenges remain. Not all predicted epitopes are immunogenic, and some may not elicit a protective response. For example, in one study, the HCV E1 257-266 peptide did not demonstrate binding capacity to HLA-A2.1 molecules. nih.gov This underscores the necessity of experimental validation of computationally predicted epitopes. Furthermore, the context in which an epitope is presented to the immune system is crucial. The use of adjuvants, different vaccine platforms (e.g., DNA, mRNA, viral vectors), and prime-boost strategies can all influence the magnitude and quality of the immune response. nih.govmdpi.com
The insights gained from HCV research are applicable to other challenging viral pathogens like HIV and influenza. mdpi.com The focus on conserved epitopes, the use of structure-based design to create epitope mimics, and the development of multi-epitope constructs are all strategies that hold broad potential for the creation of next-generation vaccines against a variety of viral diseases. mdpi.commdpi.comdzif.de
Advancing the Understanding of T-cell Responses in Chronic Viral Infections
The investigation of T-cell responses to HCV, including those targeting specific peptides like HCV Peptide (257-266), has provided critical insights into the dynamics of chronic viral infections. A vigorous, polyclonal, and durable T-cell response, involving both CD4+ and CD8+ T-lymphocytes, is associated with spontaneous clearance of HCV. nih.govnih.gov In contrast, chronic HCV infection is often characterized by a weak and narrowly focused T-cell response. asm.org
A key phenomenon observed in chronic HCV and other persistent viral infections is T-cell exhaustion. frontiersin.orgnih.gov This is a state of T-cell dysfunction that arises from continuous antigen stimulation. nih.govnih.gov Exhausted T-cells exhibit reduced effector functions, such as cytokine production (e.g., IFN-γ) and proliferation, and express high levels of inhibitory receptors like PD-1 and Tim-3. frontiersin.orgnih.gov The study of HCV-specific T-cells has been instrumental in defining the molecular and transcriptional signatures of exhaustion. nih.gov
Viral escape is another major challenge in chronic infections. HCV's high mutation rate allows it to generate variants that are no longer recognized by the host's T-cells. frontiersin.orgnih.gov This interplay between T-cell pressure and viral evolution can determine the outcome of the infection. frontiersin.org Research has shown that sequence variations within HCV epitopes can lead to a loss of T-cell recognition and contribute to viral persistence. frontiersin.org
The study of HCV-specific T-cells has also revealed the heterogeneity of the immune response among individuals, which is largely influenced by their HLA class I and II alleles. asm.orgasm.org While many studies have focused on HLA-A2-restricted responses, it is clear that a comprehensive understanding requires analyzing responses restricted by a diverse range of HLA alleles. asm.orgasm.org
The knowledge gained from studying T-cell responses in chronic HCV infection has significant therapeutic implications. Strategies aimed at reversing T-cell exhaustion, for instance through checkpoint blockade (e.g., anti-PD-1 therapy), are being explored. cancerbiomed.org Furthermore, the identification of conserved T-cell epitopes that are less prone to escape mutations is a critical goal for the development of therapeutic vaccines designed to boost T-cell immunity in chronically infected individuals. frontiersin.orgnih.gov
Future Directions in Hepatitis C Virus Immunological Research and Therapeutic Paradigms
Despite the remarkable success of direct-acting antivirals (DAAs) in curing HCV infection, a prophylactic vaccine remains a critical unmet need to achieve global elimination. dovepress.comnih.gov Future immunological research will continue to focus on the rational design of vaccines that can elicit broadly neutralizing antibodies and robust, multi-specific T-cell responses. mdpi.comnih.gov
Key areas of future investigation include:
Structure-Based Immunogen Design: With more detailed structural information on the HCV envelope glycoproteins, researchers can design more sophisticated immunogens that present conserved, neutralizing epitopes in their native conformation. mdpi.comnih.govnih.gov This includes the use of epitope scaffolding, cyclization, and nanoparticle display to enhance immunogenicity. mdpi.comdzif.de
Multi-Epitope Vaccines: The development of vaccines containing a combination of B-cell and T-cell epitopes from different HCV proteins is a promising strategy to induce a comprehensive and protective immune response. plos.orgmdpi.com Advanced computational tools will be crucial for selecting the optimal combination of epitopes. plos.orgfrontiersin.org
Novel Vaccine Platforms: The success of mRNA vaccines for COVID-19 has renewed interest in this platform for other infectious diseases, including HCV. nih.gov Viral vectors and DNA-based vaccines also continue to be explored for their ability to induce potent T-cell immunity. dovepress.comnih.gov
Therapeutic Vaccines: For individuals already chronically infected, therapeutic vaccines aim to stimulate the patient's own immune system to control or clear the virus. oncotarget.com These vaccines will likely need to be combined with other immunomodulatory strategies, such as checkpoint inhibitors, to overcome T-cell exhaustion. cancerbiomed.org
Understanding Immune Correlates of Protection: A clearer understanding of the specific immune responses that correlate with protection from HCV infection is essential for guiding vaccine development. nih.gov This involves detailed analysis of immune responses in individuals who spontaneously clear the virus and in clinical trials of vaccine candidates.
The therapeutic paradigm for HCV has been revolutionized by DAAs. mdpi.comembopress.org However, challenges such as the emergence of resistance-associated substitutions (RASs) and access to treatment in all populations remain. frontiersin.orgnih.gov Future therapeutic strategies may involve:
Host-Targeting Agents: Developing drugs that target host factors essential for viral replication could provide a higher barrier to resistance.
Combination Immunotherapies: For difficult-to-treat patients, combining DAAs with immunotherapies could enhance viral clearance.
Personalized Medicine: Genotyping of both the virus and the host (e.g., HLA type) could inform the selection of the most effective treatment and vaccine strategies for individual patients.
Ultimately, the control and eventual eradication of HCV will likely require a multi-pronged approach that includes widespread screening, effective antiviral therapies, and the development of a protective vaccine. nih.govmdpi.com The ongoing research into the immunology of HCV infection is fundamental to achieving this goal.
Q & A
Q. What is the structural and functional significance of HCV Peptide (257-266) in hepatitis C virus research?
HCV Peptide (257-266) corresponds to an immunodominant epitope within the hepatitis C virus (HCV) core protein, often used to study host immune responses. Its role in T-cell recognition and antigenicity makes it critical for vaccine development and immunological assays. Researchers typically employ ELISA, ELISPOT, or flow cytometry to assess peptide-specific antibody or T-cell reactivity .
Q. How should researchers synthesize and validate HCV Peptide (257-266) for experimental use?
Solid-phase peptide synthesis (SPPS) is the standard method. Post-synthesis, validate purity (>95%) via reversed-phase HPLC and confirm identity using mass spectrometry (MS). Batch-to-batch consistency must be monitored, as impurities (e.g., truncated sequences, salts) can skew bioassay results. For sensitive assays, request additional QC metrics like peptide content analysis or endotoxin testing .
Q. What experimental controls are essential when studying HCV Peptide (257-266) in immune response assays?
Include:
- Positive controls : Known immunogenic peptides (e.g., NS4B or NS5A epitopes).
- Negative controls : Non-reactive peptides or solvent-only samples.
- Technical replicates : To assess assay reproducibility. Dose-response curves should be generated to determine optimal peptide concentrations for T-cell activation or antibody binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in HCV Peptide (257-266) immunogenicity data across studies?
Conflicting results may arise from peptide purity, host genetic variability (e.g., HLA haplotype differences), or assay conditions. Mitigate by:
- Re-evaluating peptide purity using HPLC with gradient elution (e.g., 5–60% acetonitrile over 30 minutes) .
- Standardizing antigen-presenting cell (APC) protocols (e.g., dendritic cell maturation markers).
- Performing meta-analyses to identify confounding variables (e.g., patient demographics, viral genotype) .
Q. What methodological strategies improve detection of HCV Peptide (257-266) in complex biological matrices (e.g., serum)?
Use affinity enrichment techniques (e.g., immunoprecipitation with anti-HCV antibodies) followed by LC-MS/MS for quantification. Optimize ionization parameters (e.g., ESI in positive ion mode) and employ stable isotope-labeled analogs as internal standards to correct for matrix effects .
Q. How should researchers design mixed-methods studies to investigate HCV Peptide (257-266) in antiviral immunity?
Quantitative component : Measure peptide-specific CD8+ T-cell frequencies via tetramer staining. Qualitative component : Conduct interviews to explore patient-specific factors (e.g., comorbidities, prior treatments) influencing immune responses. Triangulate data using statistical modeling (e.g., multivariate regression) to identify correlations between peptide reactivity and clinical outcomes .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing HCV Peptide (257-266) datasets?
- For small sample sizes : Use non-parametric tests (e.g., Mann-Whitney U) to compare immune response magnitudes.
- For longitudinal data : Apply mixed-effects models to account for intra-subject variability.
Software tools like GraphPad Prism or R packages (e.g.,
lme4) are recommended for visualization and analysis .
Q. How can researchers ensure reproducibility when reporting HCV Peptide (257-266) findings?
- Document synthesis and purification protocols in line with ICH guidelines (e.g., Q2(R1) for analytical validation).
- Deposit raw HPLC/MS data in public repositories (e.g., ProteomeXchange).
- Disclose peptide storage conditions (e.g., lyophilized at -80°C vs. solubilized in DMSO) to prevent degradation .
Q. What ethical considerations apply to studies involving HCV Peptide (257-266) and human subjects?
Obtain IRB approval for using clinical samples. Anonymize patient data and explicitly state inclusion/exclusion criteria (e.g., HCV genotype, treatment-naïve status) in protocols. Adhere to the Declaration of Helsinki for informed consent and data transparency .
Cross-Disciplinary Applications
Q. How can HCV Peptide (257-266) research inform computational immunology models?
Integrate peptide sequence data into epitope prediction algorithms (e.g., NetMHCpan) to forecast HLA binding affinities. Validate predictions with in vitro binding assays (e.g., competitive ELISA using HLA-class I monomers). Cross-reference with structural models (e.g., molecular dynamics simulations) to map critical residue interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
